molecular formula C20H24N2O2S2 B2356592 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415523-55-4

1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No.: B2356592
CAS No.: 2415523-55-4
M. Wt: 388.54
InChI Key: MFGUYOILWZLUGG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is an organic compound that belongs to the benzhydryl group. This compound is characterized by the presence of a benzhydryl moiety attached to a urea group, which is further connected to a dithiepan ring with a hydroxy substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzhydryl Intermediate: This step involves the reaction of diphenylmethane with a suitable reagent to introduce the benzhydryl group.

    Formation of the Dithiepan Ring: The dithiepan ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Coupling of the Benzhydryl and Dithiepan Intermediates: The benzhydryl intermediate is then coupled with the dithiepan intermediate under specific reaction conditions to form the desired compound.

    Introduction of the Urea Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzhydryl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane Derivatives: Compounds with similar benzhydryl structures.

    Urea Derivatives: Compounds with similar urea groups.

    Dithiepan Derivatives: Compounds with similar dithiepan rings.

Uniqueness

1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to its combination of benzhydryl, urea, and dithiepan moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c23-19(21-13-20(24)14-25-11-12-26-15-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUYOILWZLUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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